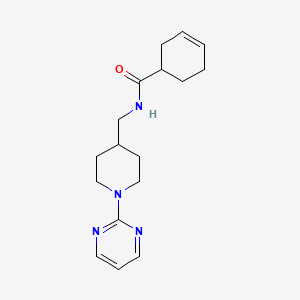

N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)cyclohex-3-enecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds, such as N-(pyridin-2-yl)amides, has been reported in the literature. These compounds were synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions. The reaction was promoted by I2 and TBHP, and the conditions were mild and metal-free .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized respectively from α-bromoketones and 2-aminopyridine under different reaction conditions .Applications De Recherche Scientifique

DPP IV Inhibitors and Diabetes Mellitus Treatment

Research highlights the critical role of dipeptidyl peptidase IV (DPP IV) as a therapeutic target for type 2 diabetes mellitus (T2DM) treatment. DPP IV inhibitors, such as N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)cyclohex-3-enecarboxamide derivatives, have shown promise in enhancing insulin secretion by preventing the degradation of incretin molecules. This approach offers a potential pathway for managing T2DM by maintaining glucose levels through the modulation of insulin secretion without the long-term side effects associated with some current therapies (Laura Mendieta, T. Tarragó, E. Giralt, 2011).

Heterocyclic Synthesis and Biological Applications

The compound's core structure, incorporating pyrimidine and piperidine elements, is foundational in synthesizing various heterocyclic compounds. Such structures play vital roles in creating pharmaceuticals that target a wide range of diseases. The flexibility in synthesizing structurally diverse piperidines and pyrimidines enables the development of natural product analogs and therapeutically relevant compounds, showcasing the broad applicability of this compound in medicinal chemistry and drug development (R. Philip, S. Radhika, P. Saranya, G. Anilkumar, 2020).

Anti-inflammatory and Analgesic Applications

Pyrimidine derivatives, including those related to N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)cyclohex-3-enecarboxamide, have been identified as potent anti-inflammatory and analgesic agents. These compounds act by inhibiting key inflammatory mediators, demonstrating significant potential in developing new anti-inflammatory drugs with minimal toxicity. This research avenue could lead to novel treatments for chronic inflammation and pain management, highlighting the compound's relevance in discovering new therapeutic agents (H. Rashid, M. Martines, A. Duarte, Juliana Jorge, Shagufta Rasool, R. Muhammad, Nasir Ahmad, M. Umar, 2021).

Anticancer Activity

The structural features of N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)cyclohex-3-enecarboxamide and its analogs play a significant role in their anticarcinogenic properties. Research into organotin(IV) complexes, incorporating pyrimidine derivatives, reveals their high cytotoxic activity against various cancer cell lines. This activity is attributed to the stability of ligand-Sn bonds and the lipophilicity conferred by the organotin moiety, suggesting the compound's potential utility in cancer treatment strategies (Saqib Ali, S. Shahzadi, Imtiaz-ud-Din., 2018).

Propriétés

IUPAC Name |

N-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]cyclohex-3-ene-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N4O/c22-16(15-5-2-1-3-6-15)20-13-14-7-11-21(12-8-14)17-18-9-4-10-19-17/h1-2,4,9-10,14-15H,3,5-8,11-13H2,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBNBLDKOOFSOGI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC=C1)C(=O)NCC2CCN(CC2)C3=NC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)cyclohex-3-enecarboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Phenyl-7-[3-(trifluoromethyl)phenoxy]-1-indanol](/img/structure/B2976519.png)

![(E)-2-((3-nitrobenzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile](/img/structure/B2976520.png)

![2-(4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenoxy)acetamide](/img/structure/B2976522.png)

![3-(1,3-Benzodioxol-5-yl)-6-[({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine](/img/structure/B2976523.png)

![Methyl 4-{[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}phenyl ether](/img/structure/B2976528.png)

![N-(3-chloro-4-methoxyphenyl)-2-{[4-ethyl-5-(1-methyl-3-phenyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B2976529.png)

![1,3-dibenzyl-5-nitro-1,3-dihydro-2H-benzo[d]imidazol-2-one](/img/structure/B2976535.png)